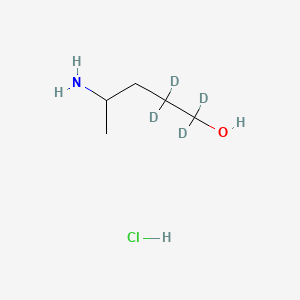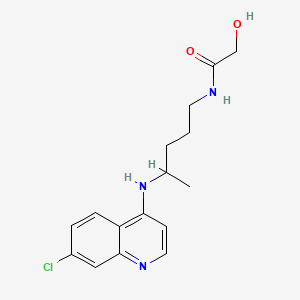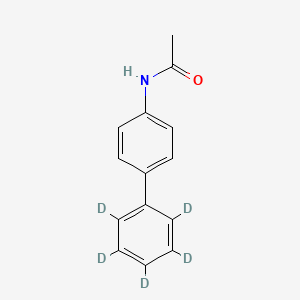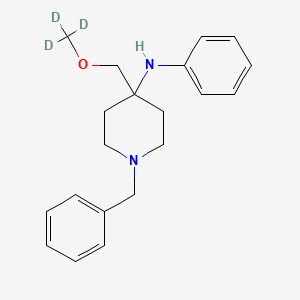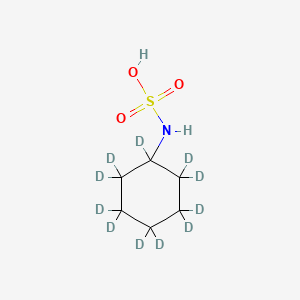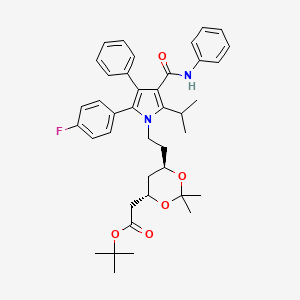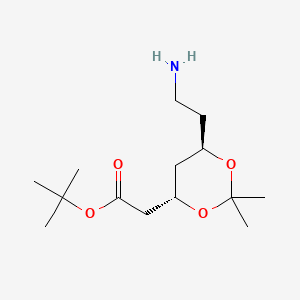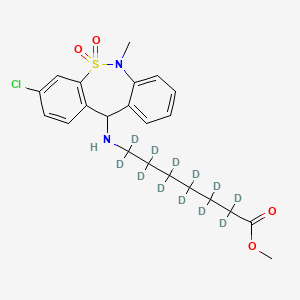
Flecainide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flecainide-d3 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Flecainide-d3 involves several steps:
Starting Materials: The synthesis begins with 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.
Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.
Amination: Adding 2-aminomethylpiperidine and solvent ethyl acetate under nitrogen protection produces flecainide.
Acetylation: Finally, acetic acid and ethyl acetate are added to the flecainide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of nitrogen as a protective gas is preferred due to its cost-effectiveness compared to argon .
Chemical Reactions Analysis
Types of Reactions
Flecainide-d3 undergoes several types of chemical reactions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
Flecainide-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms in this compound make it ideal for tracing and studying the pharmacokinetics of flecainide in biological systems.
Cardiology Research: This compound is used in studies related to atrial fibrillation and other cardiac arrhythmias.
Drug Development: It serves as a reference standard in the development of new antiarrhythmic drugs.
Mechanism of Action
Flecainide-d3 exerts its effects by blocking fast inward sodium channels, which prolongs the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinje fibers. Additionally, this compound prevents delayed rectifier potassium channels from opening, thereby lengthening the action potential .
Comparison with Similar Compounds
Similar Compounds
Encainide: Another class Ic antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar antiarrhythmic properties but has additional beta-blocking effects.
Metoprolol: A beta-blocker used for similar cardiac conditions but with a different mechanism of action.
Uniqueness
Flecainide-d3 is unique due to its deuterium atoms, which provide stability and make it suitable for detailed pharmacokinetic studies. This feature distinguishes it from other similar compounds like encainide and propafenone .
Properties
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127413-31-4 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
